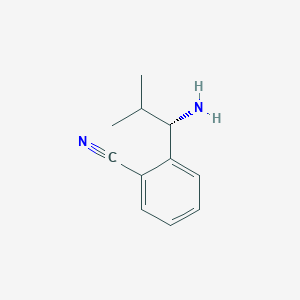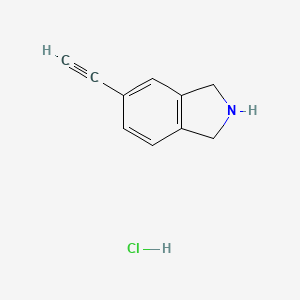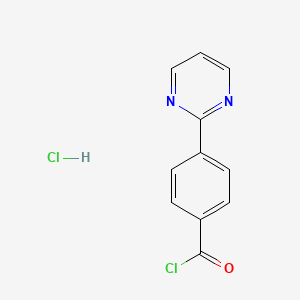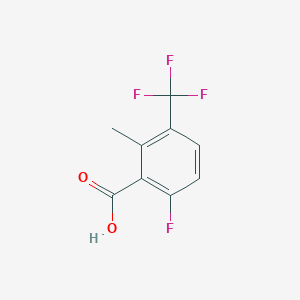![molecular formula C7H5BrN2OS B12955889 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12955889.png)
7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromomethyl group at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one core makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with α-bromoacetyl bromide, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring.
Cyclization Reactions: The bromomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidin-5-one derivatives, sulfoxides, sulfones, and fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a valuable intermediate for the construction of complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The ability to modify the bromomethyl group enables the design of molecules with specific biological activities.
Industry: In the material science industry, derivatives of this compound are explored for their electronic and photophysical properties. They can be used in the fabrication of organic semiconductors, light-emitting diodes, and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the thiazole and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a similar sulfur-containing heterocyclic structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidin-4(3H)-one and its derivatives have similar pyrimidine cores.
Bromomethyl Substituted Heterocycles: Other heterocycles with bromomethyl groups, such as bromomethylbenzimidazole, exhibit comparable reactivity.
Uniqueness: 7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the combination of the thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C7H5BrN2OS |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
7-(bromomethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 |
InChI-Schlüssel |
UTOGEKCVAVBXRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=NC(=CC(=O)N21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)

![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)

![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)


![tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)




